molecular formula C6H12O3 B14591189 2-Ethoxy-4-methyl-1,3-dioxolane CAS No. 61562-03-6

2-Ethoxy-4-methyl-1,3-dioxolane

Cat. No.: B14591189
CAS No.: 61562-03-6
M. Wt: 132.16 g/mol
InChI Key: HFUQTWQDDUWWKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethoxy-4-methyl-1,3-dioxolane is an organic compound belonging to the class of dioxolanes. Dioxolanes are five-membered cyclic acetals derived from the reaction of aldehydes or ketones with diols. This compound is known for its stability and versatility in various chemical reactions.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-4-methyl-1,3-dioxolane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), osmium tetroxide (OsO₄)

    Reduction: Hydrogen (H₂) with nickel (Ni) or rhodium (Rh) catalysts

    Substitution: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

Major Products Formed

The major products formed from these reactions include various alcohols, aldehydes, and ketones, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethoxy-4-methyl-1,3-dioxolane is unique due to its five-membered ring structure, which provides a balance between stability and reactivity. This makes it particularly useful as a protecting group in organic synthesis and as a precursor in the synthesis of complex molecules .

Properties

CAS No.

61562-03-6

Molecular Formula

C6H12O3

Molecular Weight

132.16 g/mol

IUPAC Name

2-ethoxy-4-methyl-1,3-dioxolane

InChI

InChI=1S/C6H12O3/c1-3-7-6-8-4-5(2)9-6/h5-6H,3-4H2,1-2H3

InChI Key

HFUQTWQDDUWWKG-UHFFFAOYSA-N

Canonical SMILES

CCOC1OCC(O1)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.